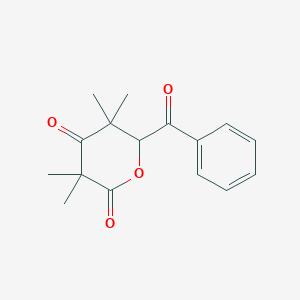![molecular formula C22H23NO3S2 B3962696 5-[4-(benzyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3962696.png)
5-[4-(benzyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
5-[4-(benzyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one is a compound that belongs to the family of thiazolidinones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry, drug discovery, and pharmacology.
Wirkmechanismus
The mechanism of action of 5-[4-(benzyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways involved in various cellular processes. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. It has also been reported to reduce inflammation and oxidative stress in various animal models of disease. Furthermore, the compound has been shown to improve insulin sensitivity and glucose uptake in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
5-[4-(benzyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile compound for scientific research. However, there are also some limitations to its use. For example, the compound may exhibit poor solubility or stability under certain conditions, which can affect its biological activity. Additionally, the compound may exhibit toxicity or side effects at high concentrations, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-[4-(benzyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate its potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction is to explore its mechanism of action and identify specific targets or pathways that can be modulated by the compound. Additionally, the development of more potent and selective analogs of the compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
Wissenschaftliche Forschungsanwendungen
5-[4-(benzyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one has shown promising results in scientific research, particularly in the fields of medicinal chemistry, drug discovery, and pharmacology. It has been reported to exhibit a wide range of biological activities, such as antitumor, anti-inflammatory, antioxidant, and antimicrobial properties. The compound has also been investigated for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(5Z)-3-butyl-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S2/c1-3-4-12-23-21(24)20(28-22(23)27)14-17-10-11-18(19(13-17)25-2)26-15-16-8-6-5-7-9-16/h5-11,13-14H,3-4,12,15H2,1-2H3/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEXIJUHABEMGO-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzamide](/img/structure/B3962624.png)
![2-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3962634.png)
![ethyl {3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3962651.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B3962663.png)
![1-(3-bromophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3962667.png)
![1-{5-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B3962682.png)
![4-chloro-3-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B3962689.png)

![8-tert-butyl-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3962702.png)
![N-(2,3-difluoro-4-methylbenzyl)-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B3962704.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962707.png)
